molecular formula C6H3BrClN3 B566855 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1246349-99-4

3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B566855
CAS No.: 1246349-99-4
M. Wt: 232.465
InChI Key: CTZAGTLJGOBGEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine typically involves the reaction of 3-bromo-4-chloropyridine with hydrazine derivatives under specific conditions. One common method includes the use of anhydrous potassium carbonate in dry DMF (dimethylformamide) as a solvent . The reaction is carried out at room temperature with continuous stirring to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1H-pyrazolo[3,4-c]pyridine
  • 1H-pyrazolo[3,4-b]pyridine
  • 1H-pyrazolo[4,3-b]pyridine

Uniqueness

3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This compound is characterized by the presence of bromine and chlorine substituents, which influence its electronic properties and biological interactions.

  • Molecular Formula : C₆H₃BrClN₃
  • Molecular Weight : Approximately 232.47 g/mol

The specific substitution pattern in this compound imparts distinct electronic and steric properties that are crucial for its biological activity. The compound's reactivity is influenced by these substitutions, making it a valuable scaffold for drug development.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This mechanism can lead to significant biological effects such as:

  • Suppression of Cell Proliferation : In cancer cells, inhibition of specific enzymes can result in reduced cell growth.
  • Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit various cancer cell lines, demonstrating potential as an anticancer agent.
  • Antimicrobial Activity : Preliminary investigations suggest effectiveness against certain microbial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing key characteristics:

Compound NameMolecular FormulaBiological Activity
This compoundC₆H₃BrClN₃Anticancer, Antimicrobial
4-Bromo-1H-pyrazolo[3,4-c]pyridineC₆H₄BrN₃Anticancer
5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridineC₇H₈BrN₃Antimicrobial

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Study :
    • A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .
  • Enzyme Inhibition Assay :
    • Research conducted on enzyme inhibition revealed that this compound effectively inhibited specific kinases involved in cancer progression. The IC50 values were comparable to those of established inhibitors .
  • Antimicrobial Activity :
    • A preliminary screening for antimicrobial properties demonstrated that the compound exhibited inhibitory effects against Gram-positive bacteria. Further studies are needed to explore its full spectrum of antimicrobial activity .

Properties

IUPAC Name

3-bromo-4-chloro-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-4-3(10-11-5)1-2-9-6(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZAGTLJGOBGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C(NN=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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